molecular formula C17H22N2O4S3 B4665212 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B4665212
M. Wt: 414.6 g/mol
InChI Key: DHCAANZPRVPCHA-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a sulfonamide group

Properties

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-13-10-14(2)12-19(11-13)26(22,23)16-7-5-15(6-8-16)18-25(20,21)17-4-3-9-24-17/h3-9,13-14,18H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCAANZPRVPCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thiophene derivatives, such as:

Uniqueness

What sets N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide apart is its unique combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide
Reactant of Route 2
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N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide

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